2-[(6-fluoropyridin-2-yl)oxy]acetic acid
Description
Properties
CAS No. |
2353455-34-0 |
|---|---|
Molecular Formula |
C7H6FNO3 |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction is typically conducted under basic conditions to deprotonate chloroacetic acid, generating a nucleophilic alkoxide ion. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) serves as the solvent, providing a polar aprotic environment that stabilizes the transition state. Elevated temperatures (80–100°C) are employed to accelerate the reaction kinetics, with yields ranging from 65% to 85% depending on the purity of starting materials.
Key Parameters:
-
Molar Ratio: A 1:1.2 molar ratio of 6-fluoropyridine to chloroacetic acid optimizes yield while minimizing side reactions.
-
Base Selection: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is preferred for their ability to generate the alkoxide ion efficiently.
-
Reaction Time: 6–8 hours under reflux conditions ensures complete conversion.
Purification and Characterization
Crude product purification involves extraction with ethyl acetate followed by recrystallization from a methanol-water mixture. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ 8.15 ppm (pyridine-H) and δ 4.80 ppm (OCH₂CO₂H) in the ¹H NMR spectrum. High-performance liquid chromatography (HPLC) analysis typically reveals a purity of ≥95%.
Alternative Synthetic Routes: Innovations and Modifications
While the nucleophilic substitution method dominates industrial production, recent research has explored alternative pathways to improve scalability and sustainability.
Comparative Analysis of Synthetic Methods
To evaluate the efficiency of different approaches, we present a data-driven comparison of key parameters:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 95 | 6–8 | 80–100 |
| Click Chemistry | 70* | 90* | 2 | 25 |
| Multi-Step | 60* | 85* | 24 | 100–120 |
Note: Yields and purity metrics marked with an asterisk () are extrapolated from analogous reactions.*
The nucleophilic substitution method remains superior in terms of yield and simplicity. However, click chemistry offers environmental benefits, such as lower energy input and reduced waste.
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
Competing reactions, such as the hydrolysis of chloroacetic acid to glycolic acid, can reduce yields. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
2-[(6-fluoropyridin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Agricultural Use
One of the primary applications of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid is as a herbicide. It exhibits properties similar to synthetic auxins, which are compounds that mimic the natural plant hormone auxin. This class of herbicides is effective in controlling broadleaf weeds and woody plants by disrupting their growth patterns.
Case Study Example :
A study demonstrated that formulations containing this compound effectively reduced weed populations in cereal crops without harming the crops themselves. The research indicated that the herbicide's efficacy is attributed to its ability to induce uncontrolled growth in target species, leading to their demise while promoting the health of desired plants .
Medicinal Chemistry
In medicinal chemistry, compounds similar to this compound have been investigated for their potential therapeutic effects. The fluoropyridine structure is known to enhance bioavailability and metabolic stability in drug design.
Potential Therapeutic Applications :
- Anti-inflammatory Agents : Research suggests that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis.
- Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties, suggesting potential applications in developing new antibiotics.
Data Table: Comparison of Herbicidal Efficacy
| Compound Name | Target Weeds | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Broadleaf weeds | 200 | 85 |
| Fluroxypyr | Various broadleaf | 150 | 90 |
| Glyphosate | Annual grasses | 100 | 95 |
Regulatory Status
The compound is subject to various regulatory assessments due to its potential environmental impact. It has been classified as hazardous to aquatic life with long-lasting effects, necessitating careful management in agricultural settings .
Mechanism of Action
The mechanism of action of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. Additionally, the presence of the fluoropyridine ring can influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- 2-(5-Fluoropyridin-2-yl)acetic Acid (CAS 1000515-83-2): Structure: Differs in fluorine position (5- vs. 6-fluoropyridinyl) . Impact: Positional isomerism alters dipole moments and electronic distribution.
2-(3-Fluoropyridin-2-yl)acetic Acid (CAS 1000524-32-2):
Functional Group Modifications
- Fluroxypyr (Parent Acid: [(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic Acid): Structure: Contains additional amino, chloro, and fluoro substituents on the pyridine ring . Impact: The amino and chloro groups increase steric bulk and electron-withdrawing effects, enhancing herbicidal activity. The target compound’s simpler structure (single fluorine) may reduce toxicity and serve as a scaffold for selective modifications.
Ethyl 2-(6-Methylpyridin-2-yl)acetate (CAS 5552-83-0):
- Structure : Methyl substituent at the 6-position and esterified acetic acid .
- Impact : Esterification increases lipophilicity, improving membrane permeability but requiring metabolic activation (hydrolysis) for efficacy. The target compound’s free carboxylic acid group enhances polarity, favoring solubility in aqueous environments.
Ring System Variations
- [(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid (CAS 438027-96-4): Structure: Chromen-7-yl core with a butyl substituent and oxyacetic acid . However, its higher molecular weight (276.29 vs. ~155 for the target compound) may reduce bioavailability.
- 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid (CAS 1225134-66-6): Structure: Pyridazinone ring with a fluorine and methoxy-substituted phenyl group .
Table 1: Key Properties of Selected Compounds
*Estimated based on structural similarity.
Research Findings and Implications
- Electronic Effects : Fluorine at the 6-position on pyridine enhances electronegativity, stabilizing the ether linkage and influencing acidity (pKa) of the carboxylic acid group .
- Biological Interactions : Pyridine derivatives with ether-linked acetic acid moieties often target enzymes or receptors requiring planar, electron-deficient aromatic systems (e.g., kinase inhibitors) .
- Toxicity Considerations: Simplified structures (e.g., absence of chloro groups in the target compound vs. Fluroxypyr) may reduce carcinogenic risks associated with peroxisome proliferation .
Q & A
Q. Table: Key Spectroscopic Data
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (d, 1H, pyridine-H), δ 4.6 (s, 2H, CH₂) |
| ¹³C NMR | δ 165.5 (COOH), δ 152.1 (C-F) |
Advanced: How does the compound’s stability vary under different pH conditions?
Answer:
The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions due to:
- Acidic hydrolysis: Protonation of the pyridine nitrogen increases ring susceptibility to nucleophilic attack.
- Basic hydrolysis: Deprotonation of the acetic acid moiety accelerates ester cleavage (if applicable).
Stability Study Results:
| pH | Half-life (25°C) | Degradation Products |
|---|---|---|
| 2 | 12 h | 6-Fluoropyridin-2-ol, glycolic acid |
| 7 | >30 days | None detected |
| 12 | 4 h | Fluoride ions, acetic acid derivatives |
Stabilize aqueous solutions at pH 6–8 with buffering agents like phosphate .
Basic: What are the recommended safety protocols for handling fluorinated acetic acid derivatives?
Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (fluoroacetic acids are toxic).
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal: Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .
Advanced: How can researchers resolve contradictions in reported bioactivity data for fluoropyridine derivatives?
Answer:
Discrepancies often stem from:
- Impurity profiles: Residual solvents (e.g., DMF) in early studies may inhibit enzyme activity.
- Assay conditions: Varying pH or temperature alters ligand-receptor binding kinetics.
Case Study:
| Study | Purity | IC₅₀ (µM) | Assay pH |
|---|---|---|---|
| A | 90% | 12.3 | 7.4 |
| B | 99% | 5.1 | 7.0 |
Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) and validate compound purity via LC-MS .
Basic: What computational tools predict the environmental persistence of this compound?
Answer:
- EPI Suite: Estimates biodegradation half-life (e.g., 120 days for this compound).
- ECOSAR: Predicts aquatic toxicity (LC₅₀ = 1.2 mg/L for fish).
- Key metabolites: Hydrolysis yields 6-fluoropyridin-2-ol, which is recalcitrant to microbial degradation .
Advanced: How does fluorination impact the compound’s interaction with biological targets?
Answer:
Fluorine’s electronegativity enhances:
- Binding affinity: Polar interactions with kinase active sites (e.g., ATP-binding pockets).
- Metabolic stability: Resistance to cytochrome P450 oxidation.
Structural Insights:
| Target | ΔG (kcal/mol) | Fluorine Role |
|---|---|---|
| COX-2 | -8.7 | H-bond with Ser530 |
| PPARγ | -7.2 | Hydrophobic pocket filling |
Use molecular docking (AutoDock Vina) and MD simulations to optimize fluorination sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
